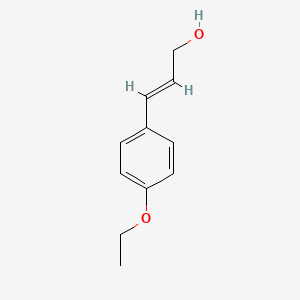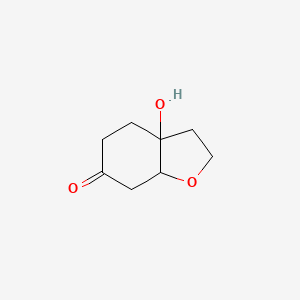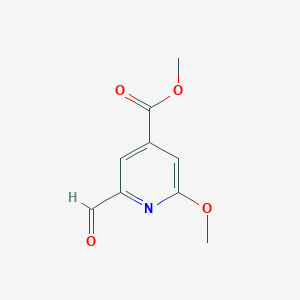
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylamino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenyl ring, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.
Amination: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the phenyl ring or the carboxylic acid group.
Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex organic molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the synthesis of agrochemicals or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-methylphenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)acetic acid
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid unique. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological or chemical properties.
Propriétés
Formule moléculaire |
C10H11BrFNO2 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
Clé InChI |
NCBJBRPZRWXYMP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)



![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
